molecular formula C10H7NOS B276842 3-Phenylacryloyl thiocyanate

3-Phenylacryloyl thiocyanate

Cat. No. B276842
M. Wt: 189.24 g/mol
InChI Key: CFWLZDJNFBPKRH-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenylacryloyl thiocyanate is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a versatile compound that can be synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Mechanism Of Action

The mechanism of action of 3-Phenylacryloyl thiocyanate is not fully understood. However, research has shown that it can induce apoptosis in cancer cells by activating the mitochondrial pathway. It can also inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
3-Phenylacryloyl thiocyanate has been shown to have different biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. It has also been shown to inhibit the activity of topoisomerase II, which can lead to the inhibition of DNA replication and cell division. Furthermore, it has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-Phenylacryloyl thiocyanate is its versatility. It can be synthesized using different methods, and its potential applications in different fields make it a valuable compound for scientific research. However, one of the main limitations of 3-Phenylacryloyl thiocyanate is its toxicity. It can be harmful if ingested or inhaled, and proper safety measures should be taken when handling the compound.

Future Directions

There are many future directions for the study of 3-Phenylacryloyl thiocyanate. One direction is the exploration of its potential as an anti-tumor agent. Further research can be done to understand its mechanism of action and to develop more effective treatments for cancer. Another direction is the study of its potential as a photosensitizer in photodynamic therapy. Further research can be done to optimize its use in targeting cancer cells. Additionally, more research can be done to understand its anti-inflammatory effects and its potential use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, 3-Phenylacryloyl thiocyanate is a versatile compound that has gained significant attention in scientific research. Its potential applications in different fields make it a valuable compound for scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research can be done to understand its potential in different fields and to develop more effective treatments for various diseases.

Synthesis Methods

The synthesis of 3-Phenylacryloyl thiocyanate can be achieved using different methods. One of the most common methods is the reaction of phenylacetic acid and thionyl chloride, followed by the reaction of the resulting acid chloride with potassium thiocyanate. Another method involves the reaction of phenylacetonitrile with chloroacetyl chloride, followed by the reaction of the resulting amide with potassium thiocyanate. Both methods result in the formation of 3-Phenylacryloyl thiocyanate, which can be purified using different techniques such as recrystallization or column chromatography.

Scientific Research Applications

3-Phenylacryloyl thiocyanate has been studied for its potential applications in different fields of scientific research. It has been used as a precursor for the synthesis of various compounds such as β-lactams, β-lactones, and thiazoles. It has also been studied for its potential as an anti-tumor agent, with research showing that it can induce apoptosis in cancer cells. Furthermore, it has been studied for its potential as a photosensitizer in photodynamic therapy, where it can be used to selectively target cancer cells.

properties

Product Name

3-Phenylacryloyl thiocyanate

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

IUPAC Name

S-cyano (E)-3-phenylprop-2-enethioate

InChI

InChI=1S/C10H7NOS/c11-8-13-10(12)7-6-9-4-2-1-3-5-9/h1-7H/b7-6+

InChI Key

CFWLZDJNFBPKRH-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)SC#N

SMILES

C1=CC=C(C=C1)C=CC(=O)SC#N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)SC#N

Origin of Product

United States

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